molecular formula C31H44N2O9 B2401366 Ecteinascidin-Analog-1 CAS No. 874758-58-4

Ecteinascidin-Analog-1

Cat. No. B2401366
M. Wt: 588.698
InChI Key: UJXIWGNJNRZJKF-LSQMVHIFSA-N
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Description

Ecteinascidin-Analog-1 is a useful intermediate for the chemical synthesis of Ecteinascidin analogues . Ecteinascidins are a family of tetrahydroisoquinoline alkaloids with a wide range of antitumor and antimicrobial activities .


Synthesis Analysis

The first enantioselective total synthesis of Ecteinascidin 743 (Et-743), a member of the Ecteinascidin family, was achieved in 1996 using a multistep enantiocontrolled process . This procedure was subsequently improved by the more efficient preparation of an analog of the key intermediate .


Molecular Structure Analysis

Ecteinascidin-Analog-1 shares a common pentacyclic core with several antimicrobial compounds found in terrestrial bacteria . The molecular shape of Ecteinascidin is highly compact, with much of the surface occupied by hydrophobic methyl, methylene, and aryl-CH hydrogens .


Chemical Reactions Analysis

Ecteinascidin-Analog-1 is a useful intermediate for the chemical synthesis of Ecteinascidin analogues . It plays a crucial role in the formation of Ecteinascidin analogues, which have a wide range of antitumor and antimicrobial activities .


Physical And Chemical Properties Analysis

Ecteinascidin-Analog-1 has a molecular weight of 588.69 and a formula of C31H44N2O9 .

Scientific Research Applications

  • Biosynthetic Precursors and Stereochemistry : Research has identified new bioactive ecteinascidins, considered precursors to previously described ecteinascidins, isolated from the Caribbean tunicate Ecteinascidia turbinata. These compounds represent a novel series with unique structural and stereochemical features (Sakai et al., 1996).

  • Synthesis and Antitumor Activity : Simplified analogs of ecteinascidin-saframycin type alkaloids have been prepared, demonstrating in vitro antitumor activity against various human cancer cell lines. Among these, specific ester analogs showed strong activities, indicating potential for cancer treatment (Liu et al., 2006).

  • Transcription-Targeted Chemotherapeutic Properties : Ecteinascidin 743 (ET-743), a closely related compound, has been shown to interfere with transcription factor binding in vitro, suggesting its role as a transcription-targeted chemotherapeutic agent. This implies potential applications in treating multidrug-resistant tumors (Jin et al., 2000).

  • Gene Expression Profiling and Antitumor Activity : Studies combining gene expression analysis and flow cytometry have confirmed that ET-743 and its analogs have remarkably similar biological activities, affecting genes involved in DNA damage response, transcription, and signal transduction. This provides insights into potential mechanisms of action of these compounds (Martinez et al., 2001).

  • DNA Interaction and Alkylation : Ecteinascidin 743 has been studied for its interaction with DNA, particularly its sequence-selective alkylation of guanine N2 in the DNA minor groove. This property underlines its potent antitumor capabilities and provides a basis for understanding its mechanism of action (Pommier et al., 1996).

  • Development and Clinical Utility : The development of Ecteinascidin 743 (Yondelis or trabectedin) from natural sources and its synthesis has been crucial due to its potent antiproliferative activity and approval for treating certain sarcomas. This highlights the clinical significance of ecteinascidins in cancer therapy (Cuevas & Francesch, 2009).

Safety And Hazards

When handling Ecteinascidin-Analog-1, it is advised to avoid inhalation, contact with eyes and skin, and dust and aerosol formation . It should be used only in areas with appropriate exhaust ventilation .

Future Directions

While specific future directions for Ecteinascidin-Analog-1 are not mentioned in the search results, the Ecteinascidin family, including Ecteinascidin 743, has been approved for the treatment of a number of soft tissue sarcomas , indicating potential future research and development in this area.

properties

IUPAC Name

tert-butyl (4R)-4-[(1R,3S)-3-(acetyloxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44N2O9/c1-11-13-38-27-24-21(15-19(3)26(27)37-10)16-22(17-40-20(4)34)32(28(35)39-14-12-2)25(24)23-18-41-31(8,9)33(23)29(36)42-30(5,6)7/h11-12,15,22-23,25H,1-2,13-14,16-18H2,3-10H3/t22-,23-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXIWGNJNRZJKF-LSQMVHIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(N(C(C2)COC(=O)C)C(=O)OCC=C)C3COC(N3C(=O)OC(C)(C)C)(C)C)C(=C1OC)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C([C@@H](N([C@@H](C2)COC(=O)C)C(=O)OCC=C)[C@@H]3COC(N3C(=O)OC(C)(C)C)(C)C)C(=C1OC)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (4R)-4-[(1R,3S)-3-(acetyloxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

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